Phosphonoacetic Acid

Enzyme kinetics DNA polymerase inhibition Herpes simplex virus

Phosphonoacetic acid (PAA) is the definitive TK-independent control for antiviral screening. Retains full potency against TK-deficient herpes strains where acyclovir fails. With a Ki of 0.45 µM and noncompetitive inhibition kinetics, PAA serves as an indispensable benchmark inhibitor for viral DNA polymerase enzymology. Its unique ability to block latent HSV infection in vivo makes it irreplaceable for latency research. Procure alongside acyclovir for a complete mechanistic reference panel.

Molecular Formula C2H5O5P
Molecular Weight 140.03 g/mol
CAS No. 4408-78-0
Cat. No. B1194684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonoacetic Acid
CAS4408-78-0
Molecular FormulaC2H5O5P
Molecular Weight140.03 g/mol
Structural Identifiers
SMILESC(C(=O)O)P(=O)(O)O
InChIInChI=1S/C2H5O5P/c3-2(4)1-8(5,6)7/h1H2,(H,3,4)(H2,5,6,7)
InChIKeyXUYJLQHKOGNDPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility392 mg/mL at 0 °C

Phosphonoacetic Acid (CAS 4408-78-0): Baseline Profile and Procurement Context


Phosphonoacetic acid (PAA; CAS 4408-78-0) is a simple organophosphorus compound classified as an organic phosphonic acid [1]. It is a pyrophosphate analog that functions as a highly specific inhibitor of herpesvirus-induced DNA polymerase, demonstrating marked selectivity for viral enzymes over host cell polymerases [2]. Its antiviral activity spectrum encompasses herpes simplex virus types 1 and 2 (HSV-1, HSV-2), human cytomegalovirus (HCMV), varicella-zoster virus (VZV), Epstein-Barr virus (EBV), and orthopoxviruses . PAA is endogenously produced in humans and has been investigated as an experimental antiviral agent, reaching Phase 2 clinical development [3]. Its core value proposition in research settings derives from its TK-independent mechanism of action and its distinctive cytotoxicity-to-antiviral ratio relative to other pyrophosphate analogs [4].

Why Phosphonoacetic Acid Cannot Be Simply Substituted by Other Antiviral Phosphonates


Phosphonoacetic acid (PAA) belongs to a class of pyrophosphate-mimicking phosphonocarboxylic acids that includes the clinically approved agent foscarnet (phosphonoformic acid, PFA). Despite their structural homology, these compounds exhibit quantitatively divergent pharmacological profiles that preclude simple interchange in research or therapeutic contexts. PAA demonstrates a distinct balance between antiviral potency, cytotoxicity, and TK-independence compared to PFA [1]. Whereas foscarnet achieves high antiviral potency but carries substantial cytotoxic liability that restricts its clinical use to critical cases only, PAA exhibits far lower cytotoxicity while retaining meaningful anti-herpesvirus activity [2]. Furthermore, resistance mutations in viral DNA polymerase can differentially affect susceptibility to PAA versus PFA, with cross-resistance patterns varying depending on the specific amino acid substitution [3]. These differences manifest in divergent therapeutic indices, resistance profiles, and suitability for particular experimental applications [4]. The following quantitative evidence establishes precisely where PAA differs from its closest analogs in ways that directly inform compound selection.

Phosphonoacetic Acid: Quantified Differentiation Versus Foscarnet, Acyclovir, and In-Class Comparators


Ki for HSV DNA Polymerase: PAA Binds with Sub-Micromolar Affinity

Phosphonoacetic acid inhibits HSV-1 and HSV-2 induced DNA polymerase with a Ki value of approximately 0.45 µM, demonstrating noncompetitive inhibition with respect to deoxyribonucleotide triphosphates [1]. This inhibition constant provides a quantitative benchmark of target engagement that differs from the kinetic profile of foscarnet, which exhibits competitive inhibition with respect to pyrophosphate and noncompetitive inhibition with respect to dNTPs [2].

Enzyme kinetics DNA polymerase inhibition Herpes simplex virus

Cytotoxicity in Vero Cells: PAA Exhibits Markedly Lower Cytotoxicity Than Foscarnet

In Vero cells, phosphonoacetic acid demonstrates a 50% cytotoxic concentration (CC50) of 3500 µM, indicating very low cellular toxicity at antiviral concentrations . In contrast, foscarnet exhibits cytotoxicity that restricts its clinical use to critical cases only, with viral polymerase sensitivity to PFA being 100- to 1000-fold higher than mammalian polymerases but still accompanied by observable cytotoxic effects that limit its therapeutic window [1]. The published literature explicitly notes that 'despite the similar structure, PAA is far less effective against viral polymerases but does not exhibit observable cytotoxicity' [2].

Cytotoxicity Selectivity Vero cells

Chemotherapeutic Index Relative to Acyclovir: PAA Demonstrates Quantified but Lower Selectivity

A direct comparative study of cytotoxicity and antiherpes activity in primary and continuous cell cultures established that acycloguanosine (acyclovir, Acg/Zovirax) exhibited a chemotherapeutic index (CTI) that was 25- to 30-fold higher than that of phosphonoacetic acid for HSV-1 in Vero cells, and 80-fold higher in chick embryo fibroblast (CEF) cultures [1]. For HSV-2 in CEF cultures, the CTI of acyclovir was 25-fold higher than that of PAA [1]. This quantification establishes the precise magnitude of selectivity difference between the two agents.

Chemotherapeutic index Acyclovir comparison HSV-1/HSV-2

Activity Against TK-Deficient VZV Strains: PAA Retains Full Activity Where Acyclovir Fails

In a comparative evaluation of 16 clinical VZV isolates, thymidine kinase-deficient (TK−) strains displayed clear resistance to all compounds requiring viral TK for phosphorylation (including acyclovir, brivudine, and ganciclovir), while sensitivity to phosphonoacetic acid, foscarnet, and acyclic nucleoside phosphonates remained unchanged [1]. The rank order of decreasing selectivity against VZV positioned PAA and PFA at comparable levels (PFA ∼ PAA ∼ araA), both significantly lower in potency than acyclovir but fully active against TK− mutants [2].

Thymidine kinase deficiency Drug resistance Varicella-zoster virus

In Vivo Prevention of Latent Ganglionic Infection: PAA Prevents HSV Latency Establishment

In a hairless mouse model of orofacial HSV-1 infection, topical application of phosphonoacetic acid ointment 3 hours post-infection completely prevented the development of skin lesions and resulted in zero detectable latent infections in trigeminal ganglia [1]. In contrast, adenine arabinoside and adenine arabinoside monophosphate, while protecting mice from fatal outcomes, failed to prevent the establishment of latent ganglionic infections under the same experimental conditions [1]. A separate study confirmed that topical PAA treatment markedly reduced the incidence of latent ganglionic infection when administered within 24 hours of viral inoculation [2].

In vivo efficacy Latent infection HSV-1 mouse model

Resistance Mutation Mapping: PAA Defines a Distinct Resistance Determinant in HSV DNA Polymerase

Comparative sequence analysis of HSV-1 DNA polymerase from strain Angelotti and its phosphonoacetic acid-resistant (PAAr) derivative identified the resistance-conferring mutation as a single nucleotide (C→T) conversion resulting in an alanine-to-valine substitution at residue 719 [1]. This A719V mutation resides within a 14-amino acid sequence that is highly conserved across prokaryotic and eukaryotic DNA polymerases, and confers resistance not only to PAA but alters sensitivity to multiple antiviral compounds [1]. Notably, this PAA resistance determinant is distinct from those conferring resistance to foscarnet and acyclovir, though overlapping resistance patterns can occur depending on mutation location [2].

Drug resistance DNA polymerase mutations Genotype-phenotype correlation

Phosphonoacetic Acid: Validated Research Application Scenarios Based on Quantified Differentiation


Positive Control for TK-Independent Antiviral Activity in Drug Discovery

In screening campaigns for novel anti-herpesvirus agents, phosphonoacetic acid serves as an essential positive control for confirming TK-independent mechanism of action. Its retention of full activity against TK-deficient VZV strains—where acyclovir and ganciclovir exhibit marked resistance [1]—makes it ideal for discriminating between TK-dependent and TK-independent hit compounds. For procurement, PAA should be acquired in parallel with acyclovir to establish a complete reference panel that enables rapid mechanistic classification of screening hits.

Reference Inhibitor for Viral DNA Polymerase Enzymology Studies

The well-characterized kinetic profile of PAA—with a Ki of 0.45 µM and noncompetitive inhibition with respect to dNTPs [1]—positions it as a benchmark reference inhibitor for viral DNA polymerase enzymology. Its distinct kinetic mechanism relative to foscarnet (competitive vs. pyrophosphate) [2] makes it particularly valuable for studies dissecting the catalytic cycle of herpesvirus polymerases and for validating assays designed to identify inhibitors targeting alternative binding sites.

Tool Compound for HSV Latency Research in Animal Models

For in vivo studies investigating herpes simplex virus latency establishment and reactivation, PAA provides a unique pharmacological tool. Its demonstrated ability to completely prevent latent ganglionic infection when applied topically within 3-24 hours post-inoculation [1] enables experiments designed to parse the temporal requirements for latency establishment and to validate novel anti-latency therapeutic candidates. This property is not shared by other commonly used anti-herpes agents such as adenine arabinoside [2], making PAA an irreplaceable reagent for this specific research domain.

Genetic Mapping and Resistance Mechanism Studies in HSV

The precise mapping of the PAAr resistance mutation to residue A719V in the HSV-1 DNA polymerase gene [1] establishes PAA as a key tool for genetic studies of viral polymerase function. Its use in generating and characterizing resistant mutants enables researchers to map functional domains of the polymerase, understand cross-resistance patterns with other antivirals [2], and identify resistance-associated mutations in clinical isolates. Procurement of high-purity PAA is essential for reproducible selection and characterization of resistant viral populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phosphonoacetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.